molecular formula C8H10FNO B8370943 3-Fluoro-5-methoxy-4-methylaniline

3-Fluoro-5-methoxy-4-methylaniline

Cat. No.: B8370943
M. Wt: 155.17 g/mol
InChI Key: KOYGBAIQOIXBMY-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxy-4-methylaniline is a fluorinated aniline derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, incorporating fluorine, methoxy, and methyl substituents on an aniline ring, makes it a valuable intermediate for constructing more complex molecules. Compounds with similar structures, such as those featuring methoxy and fluoro substitutions on an aniline ring, are frequently employed in pharmaceutical research, for instance, in the development of novel HIV-1 Capsid protein inhibitors . The presence of the fluorine atom can significantly influence a compound's properties, such as its metabolic stability, binding affinity, and overall bioavailability, which is a key area of interest in drug discovery . As a multi-functionalized aniline, it is useful for exploring structure-activity relationships (SAR) in drug candidate optimization . Researchers utilize this compound in various synthetic transformations, including amide bond formation and nucleophilic substitution reactions. The amino group provides a site for conjugation, while the substituted aromatic ring can undergo further functionalization. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-fluoro-5-methoxy-4-methylaniline

InChI

InChI=1S/C8H10FNO/c1-5-7(9)3-6(10)4-8(5)11-2/h3-4H,10H2,1-2H3

InChI Key

KOYGBAIQOIXBMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)N)OC

Origin of Product

United States

Scientific Research Applications

Chemistry

3-Fluoro-5-methoxy-4-methylaniline serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including:

  • Nucleophilic Substitution: The fluorine atom can be replaced with various nucleophiles, enhancing the compound's versatility in synthetic pathways.
  • Oxidation Reactions: The methoxy group can be oxidized to form quinone derivatives, which are valuable in further synthetic applications.
Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of fluorine with nucleophilesVarious amines and substituted anilines
OxidationConversion of methoxy to quinonesQuinone derivatives

Biology

In biological research, this compound has been explored for its potential therapeutic properties. Its structural similarities to natural substrates make it a candidate for studying enzyme interactions and metabolic pathways. Notable applications include:

  • Anticancer Studies: Preliminary studies have indicated that modifications in the compound's structure can enhance its efficacy against certain cancer cell lines. For instance, it has shown promising results in inhibiting tumor growth in vitro.
  • Enzyme Inhibition: The compound's ability to interact with specific enzymes suggests potential applications in drug design, particularly in developing inhibitors for diseases related to enzyme dysregulation.
Application AreaSpecific Use CaseFindings
Anticancer ResearchInhibition of tumor cell proliferationSignificant growth inhibition observed
Enzyme InteractionStudy of metabolic pathwaysPotential inhibitors identified

Industrial Applications

This compound is utilized in the production of various industrial chemicals, including dyes and pigments. The compound's stability and reactivity make it suitable for large-scale synthesis processes:

  • Dye Production: Its vibrant color properties are exploited in textile and paint industries.
  • Agrochemicals: The compound is being investigated for use in agricultural chemicals due to its potential effectiveness against pests and diseases.

Case Studies

  • Anticancer Activity Assessment:
    A study evaluated the anticancer properties of this compound against several human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM.
  • Toxicological Evaluation:
    A toxicity study conducted on ICR mice demonstrated that administration of up to 200 mg/kg did not result in significant adverse effects. This suggests a favorable safety profile for further development as a therapeutic agent.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The methoxy group (-OCH₃) is electron-donating, while fluorine (-F) is electron-withdrawing. In 3-Fluoro-4-methoxyaniline, these opposing effects may create regioselective reactivity in electrophilic substitution.
  • Halogen Variation : Replacing fluorine with chlorine (e.g., 3-Chloro-4-ethoxy-5-fluoroaniline) increases molecular weight and alters lipophilicity, impacting bioavailability in pharmaceutical contexts.
  • Nitro Group Influence: 4-Fluoro-2-methoxy-5-nitroaniline demonstrates how nitro groups (-NO₂) drastically alter reactivity, enabling applications in dyestuffs or explosives.

Q & A

Q. What synthetic strategies are recommended for preparing 3-Fluoro-5-methoxy-4-methylaniline with high purity?

  • Methodological Answer : A multi-step synthesis is typically employed:

Starting Material : Use a benzene derivative with pre-existing substituents (e.g., 3-fluoro-5-methoxyphenylacetonitrile ), which can be reduced to the corresponding amine via catalytic hydrogenation (H₂/Pd-C) or LiAlH₄.

Methyl Introduction : Introduce the 4-methyl group via Friedel-Crafts alkylation or directed ortho-metalation (DoM) followed by quenching with methyl iodide .

Purification : Use column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) to isolate the product.

  • Key Considerations : Protect the aniline group during methylation to avoid side reactions. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Fluorine Splitting : The ³J coupling between fluorine and adjacent protons (e.g., H-2 and H-6) causes distinct splitting patterns (~8–12 Hz) .
  • Methoxy Group : A singlet at δ 3.7–3.9 ppm (3H) confirms the OCH₃ group.
  • Methyl Group : A singlet at δ 2.2–2.4 ppm (3H) for the 4-methyl substituent .
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 169.1 (C₈H₁₀FNO⁺) with fragmentation patterns consistent with loss of NH₂ (Δ m/z 16) .
  • IR Spectroscopy : N-H stretches at ~3400 cm⁻¹ and C-F stretches at ~1200 cm⁻¹ .

Q. What storage conditions are optimal for this compound to prevent degradation?

  • Methodological Answer :
  • Temperature : Store at 0–6°C in amber glass vials to minimize thermal and photolytic degradation .
  • Atmosphere : Use argon or nitrogen to prevent oxidation of the aniline group.
  • Compatibility : Avoid contact with strong acids/bases; stability data for analogs suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How do substituent electronic effects influence electrophilic substitution regioselectivity in this compound?

  • Methodological Answer :
  • Directing Effects :
  • Methoxy (5-OCH₃) : Strongly activates the ring (ortho/para-directing).
  • Fluoro (3-F) : Deactivates via electron withdrawal (meta-directing).
  • Methyl (4-CH₃) : Weakly activates (ortho/para-directing).
  • Predicted Reactivity : In nitration, the 2- and 6-positions (ortho to OCH₃ and CH₃) are favored. Experimental validation via NOE NMR or X-ray crystallography is recommended to confirm regioselectivity .

Q. Can DFT calculations predict spectroscopic properties or reaction pathways for this compound?

  • Methodological Answer :
  • NMR Shifts : Use Gaussian09/B3LYP/6-311++G(d,p) to simulate ¹⁹F and ¹H chemical shifts. Compare with experimental data to refine computational models .
  • Reaction Pathways : Calculate activation energies for nitration or bromination using transition state theory. Validate with kinetic studies (e.g., UV-Vis monitoring) .

Q. How can contradictory literature data on physical properties (e.g., melting point) be resolved?

  • Methodological Answer :
  • Purity Assessment : Use differential scanning calorimetry (DSC) to determine the true melting point, as impurities can depress values by 5–10°C .
  • Reproducibility : Compare synthesis protocols (e.g., solvent purity, crystallization rates) across studies. For analogs like 3-Fluoro-4-methoxyaniline, literature reports mp = 81–84°C , suggesting similar variability for the target compound.

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